Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name could also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its stereochemistry and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound plays a crucial role in the synthesis of complex heterocyclic systems, which are integral to drug development and materials science. The process involves cyclopropanation and transformation into fused tetracyclic hydantoin derivatives, introducing a new type of heterocyclic system. Such advancements are critical for developing novel therapeutic agents and materials with unique properties (Szakonyi et al., 2002).
DNA Interaction and Potential Anticancer Applications
The compound has been studied for its DNA interaction properties, especially in the context of zinc(II) and copper(II) phthalocyanines. These studies explore the potential of such compounds in anticancer applications, particularly in photodynamic therapy. The ability to bind to DNA and induce photo-cleavage activities underlines its significance in developing new cancer treatments (Demirbaş et al., 2019).
Antihypoxic Activity
Research into derivatives of this compound has revealed promising antihypoxic activity, indicating potential use in treating conditions related to oxygen deprivation. This could lead to the development of treatments for diseases where hypoxia is a significant factor, showcasing the compound's relevance in medicinal chemistry (Ukrainets et al., 2014).
Antimicrobial Activities
The synthesis and evaluation of new derivatives highlight significant antibacterial activities against a range of pathogens. This underlines the compound's role in the discovery of new antibiotics at a time when antibiotic resistance is a growing concern. The structural versatility provided by such compounds is crucial for developing antibiotics with novel mechanisms of action (Rajasekaran et al., 2013).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions for the compound, including potential applications, areas for further study, and unanswered questions about the compound.
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properties
IUPAC Name |
methyl 3-(3-morpholin-4-yl-3-oxopropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16(23)11-2-3-12-13(10-11)18-17(26)20(15(12)22)5-4-14(21)19-6-8-25-9-7-19/h2-3,10H,4-9H2,1H3,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAZPZMZRXRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
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